molecular formula C22H23N5O2 B1680720 Roquefortine C CAS No. 58735-64-1

Roquefortine C

Cat. No. B1680720
CAS RN: 58735-64-1
M. Wt: 389.4 g/mol
InChI Key: SPWSUFUPTSJWNG-SXGWCWSVSA-N
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Description

Roquefortine C is a paralytic neurotoxin with a dioxopiperazine structure produced by a diverse range of fungi, most notably Penicillium species . It has been found in blue cheese and in many other food products due to natural occurrence and contamination . Roquefortine C is a mycotoxin that was first isolated from a strain of P. roqueforti, a species of Penicillium commercially used to ripen blue-veined cheeses .


Synthesis Analysis

The first total synthesis of Roquefortine C was achieved by implementing a novel elimination strategy to construct the thermodynamically unstable E-dehydrohistidine moiety . Molecular modeling studies were presented which explain the instability of the Roquefortine C structure compared to that of Isoroquefortine C .


Molecular Structure Analysis

Roquefortine C has a molecular formula of C22H23N5O2 and a molecular weight of 389.4 g/mol . The instability of the Roquefortine C structure compared to that of Isoroquefortine C was explained through molecular modeling studies .


Chemical Reactions Analysis

The total synthesis of Roquefortine C involved the implementation of a novel elimination strategy to construct the thermodynamically unstable E-dehydrohistidine moiety . The syntheses of Isoroquefortine C and a related heterocycle were achieved by implementing both intra- and intermolecular vinyl amidation reactions .


Physical And Chemical Properties Analysis

Roquefortine C has a molecular formula of C22H23N5O2 and a molecular weight of 389.4 g/mol . It is a pyrroloindole and is a natural product found in Penicillium piscarium, Penicillium farinosum, and other organisms .

Scientific Research Applications

Green Chemistry in Education

Roquefortine C, a prenylated indole alkaloid commonly produced by Penicillium species, is an excellent candidate for demonstrating green chemistry principles in undergraduate laboratory classes. Its fermentation aligns with environmentally sustainable practices, making it a relevant subject for education in fungal biology, organic chemistry, and natural product extraction and purification (Gober & Joullié, 2015).

Mycotoxin Detection and Analysis

Development of a monoclonal antibody and ELISA for detecting roquefortine C, a mycotoxin, allows for screening in various food products, including nut milks and dog serum. This indicates its relevance in food safety and potential in veterinary diagnostics (Maragos, 2020).

Antibacterial Properties

Roquefortine C has been identified as a major antibacterial principle in fungal metabolites, indicating its potential for therapeutic applications or as a lead compound for drug development (Clark et al., 2005).

Occurrence in Food Products

The presence of roquefortine C in blue-veined cheeses has been documented, highlighting the importance of monitoring and regulating mycotoxin levels in food products for consumer safety (Fontaine et al., 2015).

Molecular Interaction and Inhibition

Research into the interaction of roquefortine with mammalian cytochromes P450 reveals its potential for affecting drug metabolism and possibly contributing to drug-drug interactions or adverse drug reactions (Aninat et al., 2001).

Synthesis and Structural Studies

The total synthesis of roquefortine C provides insights into its structural features and thermodynamic properties, which are essential for understanding its biological activities and potential applications in various fields, including pharmacology (Shangguan et al., 2008).

Biosynthetic Pathways

Understanding the biosynthetic pathways of roquefortine C and related compounds in fungi like Penicillium chrysogenum offers a basis for exploring its natural production, regulation, and potential for biotechnological applications (Ali et al., 2013).

Future Directions

The total synthesis of Roquefortine C has been achieved, and this represents a significant advance in the use of these strategies in the generation of complex molecules . Future research may focus on further understanding the instability of the Roquefortine C structure compared to that of Isoroquefortine C, as well as its neurotoxic properties .

properties

IUPAC Name

(1S,4E,7S,9R)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-21(2,3)22-10-17-18(28)25-16(9-13-11-23-12-24-13)19(29)27(17)20(22)26-15-8-6-5-7-14(15)22/h4-9,11-12,17,20,26H,1,10H2,2-3H3,(H,23,24)(H,25,28)/b16-9+/t17-,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWSUFUPTSJWNG-JJUKSXGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12CC3C(=O)NC(=CC4=CN=CN4)C(=O)N3C1NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)[C@@]12C[C@H]3C(=O)N/C(=C/C4=CN=CN4)/C(=O)N3[C@@H]1NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20891816
Record name Roquefortine C
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Molecular Weight

389.4 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Roquefortine
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Mechanism of Action

Roquefortine interaction with rat and human liver cytochromes P450 was monitored by difference UV-vis spectroscopy. It was found to interact with different forms of the cytochromes, giving rise to a type II difference spectrum, characteristic of the binding of an amino function to the heme iron. Roquefortine exhibited high affinity for microsomes from rats treated with various inducers, the K(s) values being in the range 0.2-8 microM. Similar results were observed with human P450 enzymes 1A1, 1A2, 2D6, and 3A4. Roquefortine had no effect on NAPDH cytochrome c reductase. Therefore, inhibition of NADPH consumption was observed using various rat liver microsomes alone or in the presence of 100 microM testosterone in the case of dexamethasone (DEX)-rat microsomes. Enzymatic inhibition was studied in terms of P450 3A activities, i.e., testosterone 6beta-hydroxylase (IC(50) around 10 microM) or bromocriptine metabolism (IC(50) > 50 microM) using DEX-rat liver microsomes or P450 3A4, benzphetamine N-demethylase using phenobarbital-rat liver microsomes (IC(50) > 30 microM), and ethoxyresorufin metabolism using 3-methylcholanthrene-rat liver microsomes (IC(50) 0.1 microM), P450 1A1, and 1A2. Roquefortine was compared with compounds of similar structure: cyclo(Phe-His), cyclo(Phe-dehydroHis), cyclo(Trp-His), phenylahistin. These studies indicate that the =N- imidazole moiety coordinates with the heme iron, and suggest that the dehydroHis moiety and the presence of a fused tetracycle play an important part in roquefortine inhibitory power.
Record name ROQUEFORTINE
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Product Name

Roquefortine C

CAS RN

58735-64-1
Record name Roquefortine
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Record name Roquefortine
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Record name Roquefortine C
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Record name ROQUEFORTINE C
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Record name ROQUEFORTINE
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Melting Point

202-205 °C
Record name ROQUEFORTINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7246
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,190
Citations
JF Martín, P Liras, C García-Estrada - Biosynthesis and molecular genetics …, 2014 - Springer
… Alternatively roquefortine D is dehydrogenated to roquefortine C by a P450 … fungi roquefortine C may be the final (or the mayoritary) product of the pathway. In others, roquefortine C is …
Number of citations: 10 link.springer.com
S Ohmomo, T Utagawa, M Abe - Agricultural and Biological …, 1977 - jstage.jst.go.jp
… As to the structure of roquefortine C (ROQ-C), we could not give any com ment because the amounts were very small. Later, PM Scott et al.3) reported that they isolated an indole …
Number of citations: 51 www.jstage.jst.go.jp
C Finoli, A Vecchio, A Galli, I Dragoni - Journal of Food Protection, 2001 - Elsevier
… The aims of the research were the determination of roquefortine C and PR toxin in domestic … Roquefortine C was always found in the cheeses at levels ranging from 0.05 to 1.47 mg/kg, …
Number of citations: 78 www.sciencedirect.com
C García-Estrada, RV Ullán, SM Albillos… - Chemistry & biology, 2011 - cell.com
… Although roquefortine C production is best characterized in P. roqueforti, there is no information on the genes or enzymes involved in roquefortine C biosynthesis. The complete genome …
Number of citations: 117 www.cell.com
S Ohmomo, K Oguma, T Ohashi… - Agricultural and Biological …, 1978 - jstage.jst.go.jp
… roquefortine C, fragment A, B and F were two mass units larger than those (m/e 320, 192 and 108) of roquefortine C… the spectrum of roquefortine C owing to the conjugated double bond. …
Number of citations: 62 www.jstage.jst.go.jp
K Fontaine, J Mounier, E Coton… - World Mycotoxin …, 2016 - wageningenacademic.com
Roquefortine C (ROC) and mycophenolic acid (MPA) are secondary metabolites produced by various fungal species. It is known that both ROC and MPA may co-occur in raw materials …
Number of citations: 18 www.wageningenacademic.com
K Kosalková, R Domínguez-Santos, M Coton… - Applied microbiology …, 2015 - Springer
… the RNAi strategy reduced roquefortine C production by 50 % … gene cluster that convert roquefortine C to glandicoline B and … roqueforti leading to the synthesis of roquefortine C rather …
Number of citations: 37 link.springer.com
AK Tiwary, B Puschner… - Journal of veterinary …, 2009 - journals.sagepub.com
… In cases in which both mycotoxins were detected, roquefortine C concentration was always … intoxication, but only roquefortine C was detected. In conclusion, roquefortine C can serve as …
Number of citations: 23 journals.sagepub.com
L Wang, HB Zhou, JC Frisvad, RA Samson - Antonie van leeuwenhoek, 2004 - Springer
… and roquefortine C as P. chrysogenum and griseofulvin with P. aethiopicum. However as stated above the ellipsoidal to cylindrical conidia, and the production of roquefortine C and …
Number of citations: 25 link.springer.com
E Noroozian, F Lagerwerf, H Lingeman… - … of pharmaceutical and …, 1998 - Elsevier
… The recovery of roquefortine C in Fetta cheese is about 85%, the calibration curve is linear … ng g −1 of roquefortine C are found. As regards the stability of roquefortine C its half-life in …
Number of citations: 18 www.sciencedirect.com

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